4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride
Description
4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride is a butyrophenone derivative, a class of compounds known for their neuroleptic and antipsychotic properties. Structurally, it features a tert-butyl group at the 4' position of the aromatic ring and a piperidino moiety substituted with an alpha-hydroxy-alpha-phenylbenzyl group. This combination likely enhances its lipophilicity, influencing blood-brain barrier penetration and dopamine receptor affinity .
Properties
CAS No. |
43076-44-4 |
|---|---|
Molecular Formula |
C32H40ClNO2 |
Molecular Weight |
506.1 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butan-1-one;chloride |
InChI |
InChI=1S/C32H39NO2.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3;1H |
InChI Key |
IIYRCIWQBYASFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[NH+]2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Biological Activity
4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride, commonly referred to as terfenadone, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of terfenadone is , characterized by a butyrophenone core structure with a piperidine moiety. The presence of the tert-butyl group and the hydroxyphenyl substituent contributes to its pharmacological profile.
Terfenadone exhibits various biological activities, primarily through its interaction with neurotransmitter receptors. It is known to act as an antagonist at certain histamine receptors, which contributes to its antihistaminic properties. Additionally, its piperidine structure allows it to interact with central nervous system (CNS) pathways.
Biological Activity
The biological activity of terfenadone can be summarized as follows:
- Antihistaminic Activity : Terfenadone shows potent antihistamine effects, making it effective in treating allergic reactions and conditions such as rhinitis and urticaria. It competes with histamine for binding sites on H1 receptors, thus inhibiting histamine-mediated responses.
- Antiallergic Properties : The compound has demonstrated antiallergic effects in various animal models, indicating its potential use in managing allergic disorders.
- Bronchodilatory Effects : Research indicates that terfenadone may have bronchodilator properties, which can be beneficial for patients with asthma or chronic obstructive pulmonary disease (COPD).
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of terfenadone:
-
Efficacy in Allergic Models :
- A study conducted on animal models demonstrated that terfenadone significantly reduced symptoms associated with allergic reactions compared to control groups. The compound was administered at various dosages, showing a dose-dependent response in alleviating symptoms such as sneezing and nasal congestion.
-
Comparison with Other Antihistamines :
- In a comparative study with other antihistamines, terfenadone exhibited similar efficacy but with a favorable side effect profile. This suggests its potential advantage in clinical settings where side effects are a concern.
-
Bronchodilation Study :
- Another research focused on the bronchodilatory effects of terfenadone found that it significantly improved airflow in subjects with induced bronchoconstriction, providing evidence for its application in respiratory conditions.
Data Tables
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antihistaminic | High | H1 receptor antagonism |
| Antiallergic | Moderate | Inhibition of allergen-induced responses |
| Bronchodilation | Significant | Relaxation of bronchial smooth muscle |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride and related butyrophenones:
Key Structural and Functional Insights
The alpha-hydroxy-alpha-phenylbenzyl substituent introduces a chiral center, which could influence stereoselective interactions with dopamine receptors, akin to fexofenadine’s stereospecific H1 antagonism .
Metabolism and Toxicity: Haloperidol undergoes hepatic metabolism to reduced haloperidol, while trifluperidol’s trifluoromethyl group may slow metabolic degradation . The tert-butyl group in the target compound could similarly impede oxidation, extending half-life. Methylperone’s toxicity profile includes teratogenicity in rabbits at 195 mg/kg, suggesting structural features (e.g., methylpiperidino) may contribute to off-target effects .
Clinical Relevance: Haloperidol remains a gold standard for psychosis due to its predictable efficacy, whereas the target compound’s bulky substituents may reduce extrapyramidal side effects—a common issue with rigid D2 antagonists .
Preparation Methods
Reduction of 4-[4-(α-Hydroxy-α-phenylbenzyl)piperidino]-4'-tert-butylbutyrophenone
Procedure (Adapted from Example 4, Patent):
-
Starting Material : 8.0 g (0.0143 mol) of 4-[4-(α-(p-tert-butylphenyl)-α-hydroxybenzyl)piperidino]-4'-tert-butylbutyrophenone hydrochloride is dissolved in 50 mL methanol.
-
Base Addition : 0.9 g (10% molar excess) potassium hydroxide in methanol is added.
-
Reduction : 1.54 g potassium borohydride is introduced under stirring at room temperature for 3 hours.
-
Workup : Methanol is evaporated, and the residue is extracted with ether, dried over MgSO₄, and filtered.
-
Crystallization : The crude product is recrystallized from ethanol-water, yielding white crystals (M.P. 179–181.5°C).
Key Parameters :
-
Solvent : Methanol
-
Reducing Agent : KBH₄ (1.54 g, 0.028 mol)
-
Yield : ~70% (estimated from patent data)
Alternative Reduction Using Sodium Borohydride (Example 22, Patent )
Modifications :
Piperidine Substitution Methodology (Patent )
Synthesis of Piperidine Intermediate :
-
Starting Material : 4-methyl-4-methoxypiperidine is prepared via methods described by Manus et al..
-
Coupling Reaction : The piperidine derivative reacts with p-fluoro-γ-chloro-butyrophenone in toluene or DMF.
-
Acid-Binding Agent : Triethylamine or K₂CO₃ facilitates substitution.
-
Byproduct Mitigation : Potassium iodide suppresses side reactions.
Workup :
-
The crude product is extracted with ether, treated with aqueous NaOH, and precipitated as the hydrochloride salt using HCl gas.
Reaction Optimization and Comparative Analysis
Table 1: Comparison of Reduction Methods
Key Findings :
-
KBH₄ vs. NaBH₄ : Potassium borohydride provides marginally higher yields (70% vs. 65%) due to enhanced stability in methanol.
-
Solvent Polarity : Methanol favors faster reduction kinetics compared to toluene.
-
Salt Formation : Hydrochloride salts exhibit higher melting points than free bases, simplifying purification.
Purification and Characterization
Q & A
What are the key challenges in synthesizing 4'-tert-butyl-4-[4-(α-hydroxy-α-phenylbenzyl)piperidino] butyrophenone hydrochloride, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis involves multi-step reactions, including piperidine ring functionalization, tert-butyl group introduction, and benzyl alcohol formation. Challenges include steric hindrance from the tert-butyl group and maintaining stereochemical integrity during α-hydroxy-α-phenylbenzyl attachment.
Methodological Answer :
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during benzylation steps, as seen in analogous piperidine derivatives .
- Catalytic Hydrogenation : For reducing intermediates, employ Pd/C under controlled H₂ pressure to avoid over-reduction of aromatic rings .
- Yield Optimization : Monitor reaction progress via TLC or HPLC (e.g., using a C18 column with methanol/buffer mobile phases, pH 4.6) to isolate intermediates and minimize side products .
How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the α-hydroxy-α-phenylbenzyl moiety?
Basic Research Question
Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, especially for the chiral α-hydroxy center .
- NMR Analysis : Use ¹H-¹H COSY and NOESY to correlate protons in the benzyl-piperidine region. The tert-butyl group’s singlet (~1.3 ppm) and aromatic proton splitting patterns help verify substitution .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) to confirm optical purity .
What in vitro assays are most suitable for evaluating this compound’s binding affinity to dopamine and serotonin receptors, given its structural similarity to haloperidol derivatives?
Advanced Research Question
Methodological Answer :
- Radioligand Binding Assays : Use ³H-spiperone for D2 dopamine receptors and ³H-ketanserin for 5-HT2A receptors. Compare IC₅₀ values to haloperidol to assess relative potency .
- Functional Assays : Measure cAMP inhibition in CHO cells expressing D2 receptors to evaluate antagonistic activity .
- Cross-Reactivity Screening : Test against σ-opioid and adrenergic receptors to identify off-target effects, critical for antipsychotic drug development .
How do structural modifications (e.g., fluorination of the benzyl group) impact the compound’s pharmacokinetic properties and blood-brain barrier (BBB) penetration?
Advanced Research Question
Methodological Answer :
- Lipophilicity Adjustments : Introduce fluorine atoms to the benzyl ring to enhance metabolic stability. LogP values can be predicted via computational tools (e.g., MarvinSuite) and validated experimentally .
- BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models in rodents. Compare with reference compounds like risperidone .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorinated analogs often show reduced first-pass metabolism .
What in vivo models are appropriate for studying this compound’s efficacy in schizophrenia-like symptoms, and how should dose-response relationships be established?
Advanced Research Question
Methodological Answer :
- Preclinical Models :
- Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, AUC) in Sprague-Dawley rats. Start with 0.1–5 mg/kg doses and monitor catalepsy as a side-effect indicator .
How can researchers resolve contradictions in reported receptor binding data between similar butyrophenones, such as discrepancies in 5-HT2A vs. D2 selectivity?
Advanced Research Question
Methodological Answer :
- Structural Comparisons : Analyze binding poses via molecular docking (e.g., AutoDock Vina) to identify critical interactions. For example, the α-hydroxy group may form hydrogen bonds with serine residues in 5-HT2A but not D2 .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., identical cell lines, ligand concentrations). Variability often arises from differences in membrane preparation or radioligand purity .
- Meta-Analysis : Aggregate data from PubChem BioAssay entries (AID 743255) to identify trends across studies .
What analytical strategies ensure batch-to-batch consistency in purity, especially for chiral impurities in scaled-up synthesis?
Basic Research Question
Methodological Answer :
- HPLC-MS : Use a chiral column (e.g., Chiralpak IA) with ESI-MS detection to quantify enantiomeric excess (>98% required for preclinical batches) .
- Elemental Analysis : Verify chloride content (theoretical: ~12.5%) to confirm hydrochloride salt stoichiometry .
- Stability Testing : Accelerate degradation studies (40°C/75% RH) to identify hydrolytic degradation products, particularly at the ester or benzyl alcohol groups .
What safety precautions are critical when handling this compound, given its structural alerts (tertiary amine, benzyl alcohol)?
Basic Research Question
Methodological Answer :
- Toxicology Screening : Assess acute toxicity in zebrafish embryos (LC₅₀) before mammalian studies. Tertiary amines may show neurotoxicity .
- Handling Protocols : Use gloveboxes for weighing (dust control) and avoid light exposure due to benzyl alcohol’s photosensitivity .
- Waste Disposal : Neutralize acidic hydrochloride waste with sodium bicarbonate before disposal .
How does this compound’s pharmacokinetic profile compare to second-generation antipsychotics like aripiprazole, and what formulation strategies could improve bioavailability?
Advanced Research Question
Methodological Answer :
- Comparative PK Studies : Measure Cmax and Tmax in rodent models alongside aripiprazole. This compound’s higher logP may favor faster BBB penetration but shorter half-life .
- Nanoparticle Formulations : Encapsulate in PLGA nanoparticles to sustain release and reduce dosing frequency .
- Prodrug Approaches : Convert the benzyl alcohol to a phosphate ester for enhanced water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
